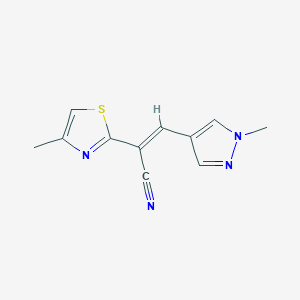![molecular formula C19H21N3O B7455400 N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide, also known as BIPAM, is a compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities. BIPAM has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may act by inhibiting the activity of enzymes, such as topoisomerase II and histone deacetylase. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high yield of synthesis, broad spectrum of biological activities, and low toxicity. However, its limitations include its poor solubility in water and limited availability.
Orientations Futures
For N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may also be used as a lead compound for the development of new benzimidazole derivatives with improved biological activities.
Méthodes De Synthèse
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(4-methylphenyl)acetic acid with 1,3-diaminopropane in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole. Another method involves the reaction of 2-(4-methylphenyl)acetic acid with 1,3-dibromopropane followed by the reaction with benzimidazole in the presence of a base, such as potassium carbonate. The yield of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide using these methods is reported to be high.
Applications De Recherche Scientifique
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been extensively studied for its biological activities, including its anticancer, antifungal, antiviral, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-9-16(10-8-15)13-19(23)20-11-4-12-22-14-21-17-5-2-3-6-18(17)22/h2-3,5-10,14H,4,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVVFNKRHHIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)

![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)

![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)